molecular formula C6H3F3O5S B2554028 3-(Trifluoromethanesulfonyloxy)pyran-2-one CAS No. 1256469-25-6

3-(Trifluoromethanesulfonyloxy)pyran-2-one

Cat. No. B2554028
CAS RN: 1256469-25-6
M. Wt: 244.14
InChI Key: WEQIQBJSTNLUCO-UHFFFAOYSA-N
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Description

3-(Trifluoromethanesulfonyloxy)pyran-2-one is a chemical compound that belongs to the class of pyran derivatives . Pyrans are six-membered oxygen-containing heterocyclic compounds that exhibit a broad spectrum of biological and pharmaceutical properties .


Synthesis Analysis

The synthesis of pyran derivatives, including 3-(Trifluoromethanesulfonyloxy)pyran-2-one, can be achieved through multicomponent reaction (MCR) approaches . These approaches involve one-pot reactions of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethanesulfonyloxy)pyran-2-one is characterized by a six-membered oxygen-containing heterocyclic ring . The position of one sp3 hybridized carbon is determined by adding H in its name . Pyran heterocycle can be classified depending upon the position of H to give 2 or 4 -pyran molecule .


Chemical Reactions Analysis

The chemical reactions involving 3-(Trifluoromethanesulfonyloxy)pyran-2-one are typically multicomponent reactions that result in the formation of pyran moiety fused with other heterocycles . These reactions are characterized by high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .

Future Directions

The future directions in the research of 3-(Trifluoromethanesulfonyloxy)pyran-2-one and other pyran derivatives involve the development of green synthesis methods . These methods aim to improve the efficiency and sustainability of the synthesis process, making it more environmentally friendly and cost-effective .

properties

IUPAC Name

(2-oxopyran-3-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O5S/c7-6(8,9)15(11,12)14-4-2-1-3-13-5(4)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQIQBJSTNLUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=O)C(=C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethanesulfonyloxy)pyran-2-one

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